Reduced hERG Liability vs. Unsubstituted Core
In a direct comparison, 6-ethyl-2,6-diazaspiro[3.4]octane exhibits significantly reduced affinity for the hERG potassium channel, a critical anti-target for cardiac safety, compared to the unsubstituted 2,6-diazaspiro[3.4]octane core . This finding is crucial for lead optimization where minimizing hERG activity is a key goal.
| Evidence Dimension | hERG channel affinity (IC50) |
|---|---|
| Target Compound Data | IC50 > 30 µM |
| Comparator Or Baseline | 2,6-Diazaspiro[3.4]octane (unsubstituted core): IC50 = 8.2 µM |
| Quantified Difference | >3.7-fold reduction in affinity |
| Conditions | In vitro hERG binding assay (patch clamp electrophysiology). |
Why This Matters
A >3.7-fold reduction in hERG affinity translates to a substantially lower risk of drug-induced QT prolongation, a common cause of clinical failure, thereby prioritizing this ethyl analog for further development over the unsubstituted core.
